molecular formula C6H3Br2NO2 B109481 2,6-Dibromopyridine-4-carboxylic acid CAS No. 2016-99-1

2,6-Dibromopyridine-4-carboxylic acid

Cat. No.: B109481
CAS No.: 2016-99-1
M. Wt: 280.9 g/mol
InChI Key: AULQTVXAKNKCCA-UHFFFAOYSA-N
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Description

2,6-Dibromopyridine-4-carboxylic acid is a chemical compound with the CAS Number: 2016-99-1 . It has a molecular weight of 280.9 and is typically a solid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C6H3Br2NO2 . Unfortunately, the search results do not provide more detailed information about its molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 184-185 °C . The predicted boiling point is 487.5±45.0 °C, and the predicted density is 2.202±0.06 g/cm3 . It is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Electrocatalytic Carboxylation

2,6-Dibromopyridine-4-carboxylic acid has been used in electrocatalytic carboxylation processes. An electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was investigated, yielding 6-aminonicotinic acid with high selectivity and yield, highlighting the potential of 2,6-dibromopyridine derivatives in such reactions (Feng et al., 2010).

Suzuki Cross-Coupling Reactions

In the field of organic synthesis, 2,4-dibromopyridine, a compound closely related to this compound, has been used in regioselective Suzuki cross-coupling reactions. This process produces 4-bromo-2-carbon substituted pyridines under palladium catalysis, demonstrating the reactivity of dibromopyridine compounds in organic synthesis (Sicre et al., 2006).

Alkene Carboxylation with CO2

2,6-Dibromopyridine is instrumental in the carboxylation of alkenes with CO2. α-Arylalkenes and trialkyl-substituted alkenes undergo carboxylation with CO2 in the presence of EtAlCl2 and 2,6-dibromopyridine, producing unsaturated carboxylic acids. This suggests its role in carbonation reactions (Tanaka et al., 2016).

Synthesis of 2‐Aminopyridines

2,6-Dibromopyridine is also crucial in synthesizing 2-aminopyridines, compounds of significant biological and chemical interest. It has been used to selectively yield 6-bromopyridine-2-amines, which are substrates for further cross-coupling reactions (Bolliger et al., 2011).

Hydroxylation of Bromopyridines

The hydroxylation of brominated pyridines, including 2,6-dibromopyridine, has been explored. This process involves the formation of 2-hydroxy-6-bromopyridine via acid hydrolysis, demonstrating its chemical reactivity and potential for derivative synthesis (Wibaut et al., 2010).

Safety and Hazards

The safety information for 2,6-Dibromopyridine-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2,6-dibromopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULQTVXAKNKCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573191
Record name 2,6-Dibromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2016-99-1
Record name 2,6-Dibromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromopyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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